molecular formula C10H6BrIN2 B1481125 4-Bromo-6-(3-iodophenyl)pyrimidine CAS No. 2098085-47-1

4-Bromo-6-(3-iodophenyl)pyrimidine

Cat. No. B1481125
CAS RN: 2098085-47-1
M. Wt: 360.98 g/mol
InChI Key: WNXAWJKLWARBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(3-iodophenyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a bromine atom and an iodophenyl group. The exact 3D structure would require more specific analysis.


Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-6-(3-iodophenyl)pyrimidine” is 360.98 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.

Scientific Research Applications

Antiviral Activity

  • Substituted Pyrimidines with Antiviral Properties : 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo and iodo derivatives, have been investigated. These compounds, particularly the 5-halogen-substituted derivatives, showed pronounced antiretroviral activity and were comparable to reference drugs like adefovir and tenofovir, without measurable toxicity (Hocková et al., 2003).

Inhibitors in Medicinal Chemistry

  • Pyrimidines as Dihydrouracil Dehydrogenase and Uridine Phosphorylase Inhibitors : Phenylselenenyl- and phenylthio-substituted pyrimidines were found to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These compounds also showed modest selective anti-human-immunodeficiency-virus activity in human lymphocytes (Goudgaon et al., 1993).

DNA Damage and Repair

  • Pyrimidine Photoproducts in DNA : Pyrimidine photoproducts, including bromo and iodo derivatives, play a significant role in DNA damage and repair mechanisms. Their formation is induced by UV irradiation, affecting the DNA structure and its biological functions (Douki et al., 1995).

Antimicrobial and Antituberculosis Activity

  • Pyrimidine Incorporated Schiff Base for Antimicrobial Use : Pyrimidine derivatives have been synthesized and evaluated for antimicrobial and antituberculosis activity. These compounds exhibited good antibacterial, antifungal, and antituberculosis activity, highlighting their potential in pharmaceutical applications (Soni & Patel, 2017).

Synthesis and Application in Chemistry

  • Improved Synthesis of Pyrimidine Derivatives : Research has been conducted on the improved and scalable preparation of pyrimidine derivatives, which are important intermediates in the pharmaceutical and chemical fields. This includes the synthesis of bromo and chloro derivatives of pyrimidines (Bugge et al., 2014).

Safety and Hazards

While specific safety data for “4-Bromo-6-(3-iodophenyl)pyrimidine” is not available, bromopyrimidines in general can cause skin and eye irritation, and may cause respiratory irritation . They should be handled with appropriate personal protective equipment and used only in well-ventilated areas .

properties

IUPAC Name

4-bromo-6-(3-iodophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrIN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXAWJKLWARBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(3-iodophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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